4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hcl
Description
4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1408076-44-7) is a fluorinated pyrrolidine derivative with a molecular formula of C₇H₁₂ClF₂NO₂ and a molecular weight of 215.63 g/mol . It features a pyrrolidine ring substituted with two fluorine atoms at the 4-position, a methyl group at the 2-position, and a carboxylic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications in medicinal chemistry and peptide synthesis. The compound is typically provided as a high-purity (>98%) research-grade material for experimental use .
Properties
IUPAC Name |
4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-5(4(10)11)2-6(7,8)3-9-5;/h9H,2-3H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQDRZSULBHWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253639-41-5 | |
| Record name | 4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group in this compound can be generated through hydrolysis of its ester precursors. For example:
This reaction proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, followed by deprotonation and elimination of the alcohol. The HCl salt stabilizes the ammonium intermediate during hydrolysis.
Deprotection and Protection
The compound’s amine group can be reversibly protected for selective functionalization:
Boc Deprotection
| Reagent | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane, 25°C | Free amine formation |
| HCl (gas or aqueous) | Ethanol, 0–5°C | Amine hydrochloride salt |
Boc-protected analogs (e.g., (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid) undergo acid-catalyzed cleavage to release the primary amine, which is subsequently protonated to form the HCl salt .
Stereochemical Integrity in Reactions
The chiral center at the 2-position is susceptible to racemization under specific conditions:
Carboxylic Acid Derivatives
| Reaction | Reagents | Product |
|---|---|---|
| Amide formation | EDC/HOBt, amines | 2-Carboxamide derivatives |
| Esterification | Methanol/H<sup>+</sup> | Methyl ester analogs |
Reduction
The carboxylic acid group can be reduced to a hydroxymethyl group using sodium borohydride (NaBH<sub>4</sub>) under mild conditions , though this is less common due to steric hindrance from the methyl substituent.
Stability and Storage
-
Thermal Stability : Decomposes above 200°C, releasing HF and CO<sub>2</sub>.
-
Storage : Stable at −20°C under anhydrous conditions; hygroscopic due to the HCl salt .
This compound’s reactivity is defined by its steric environment, fluorine substituents, and dual functional groups (amine and carboxylic acid). Its applications span asymmetric synthesis, medicinal chemistry, and materials science, leveraging both its structural rigidity and synthetic versatility .
Scientific Research Applications
Drug Discovery
Pharmaceutical Development
The compound serves as a significant building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. Preliminary studies indicate that 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride may interact with specific enzymes or receptors involved in disease pathways, which could lead to the development of targeted therapies for conditions such as cancer and neurological disorders.
Case Study: Proteasome Inhibition
Recent research has highlighted the potential of fluorinated compounds in inhibiting proteasomes, which are crucial for protein degradation in cells. A study showed that derivatives of this compound could selectively inhibit the immunoproteasome, suggesting applications in treating autoimmune diseases and cancer .
Table 1: Biological Activity of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Proteasome Inhibition | LMP2 | 65.6 - 69.4 | |
| Enzyme Interaction | Various Enzymes | TBD |
Material Science
Material Properties
The compound exhibits stability under various conditions, with a melting point around 225°C and solubility in water and polar solvents. These properties make it suitable for use in high-performance materials where thermal stability and solubility are critical.
Applications in Polymer Chemistry
Fluorinated compounds are known to enhance the properties of polymers. The incorporation of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride into polymer matrices can improve chemical resistance and thermal stability, making it valuable in coatings and advanced materials.
Synthetic Chemistry
Role as a Synthetic Intermediate
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in synthetic pathways, particularly in creating nitrogen-containing heterocycles .
Case Study: Asymmetric Synthesis
Recent advancements have demonstrated the effectiveness of this compound in asymmetric synthesis processes. For instance, it has been used successfully as a catalyst in reactions yielding high enantiomeric excesses, showcasing its potential for developing chiral drugs .
Table 2: Synthetic Applications of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Comparative Insights
Boc protection in derivatives (e.g., ) improves stability during synthetic workflows but requires deprotection steps for final applications.
Stereochemistry :
- The D-proline derivative (R-configuration) exhibits distinct biological activity compared to L-forms, highlighting the importance of chirality in drug design.
Solubility and Stability :
- The HCl salt form of the target compound enhances aqueous solubility, making it preferable for in vitro assays compared to free acids (e.g., ) .
- Dimethyl substitutions (e.g., ) increase hydrophobicity, which may limit solubility but improve membrane permeability.
Applications :
- Boc-protected derivatives (e.g., ) are widely used in peptide synthesis as protected intermediates.
- D-proline analogues serve as tools for studying collagenase activity and peptide conformation.
Research Findings and Industrial Relevance
- Synthetic Utility : Fluorinated pyrrolidines are pivotal in developing protease inhibitors and kinase modulators. For instance, Boc-protected derivatives enable efficient coupling in solid-phase peptide synthesis .
- Industrial Use : Analogous compounds are employed in synthesizing antiviral agents (e.g., gemcitabine derivatives, though structurally distinct from pyrrolidines) .
Biological Activity
Overview
4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride (also known as DFMP) is a fluorinated derivative of pyrrolidine, characterized by its unique molecular structure that includes two fluorine atoms and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C6H10F2NO2·HCl
- Molecular Weight : Approximately 201.60 g/mol
- Appearance : White powder
- Solubility : Soluble in water and polar solvents
- Melting Point : Approximately 225°C
The biological activity of DFMP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity, potentially leading to specific biological effects. Research indicates that DFMP may modulate enzyme activity or receptor signaling pathways, which could be beneficial in therapeutic contexts.
Antimicrobial Properties
DFMP has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Research has indicated that DFMP acts as an inhibitor of certain metalloproteases, particularly zinc-dependent proteases. This inhibition is relevant in the context of diseases characterized by excessive protease activity, such as cancer and inflammatory conditions. The compound's ability to modulate protease activity suggests potential therapeutic applications in managing these diseases .
Cytotoxic Effects
In studies focusing on cancer cell lines, DFMP has exhibited cytotoxic effects against specific tumor cells. For instance, in vitro assays demonstrated that DFMP can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with survival and proliferation .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of DFMP against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Results indicated significant inhibition at low concentrations, suggesting its potential as an alternative treatment for resistant infections.
- Cancer Research :
- Metalloprotease Inhibition :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C6H10F2NO2·HCl |
| Molecular Weight | 201.60 g/mol |
| Melting Point | 225°C |
| Solubility | Water and polar solvents |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Active against MRSA |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Metalloprotease Inhibition | Effective against zinc proteases |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid HCl, and how do protecting groups influence yield?
- Methodology : The compound can be synthesized via fluorination of pyrrolidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) are critical for stereochemical control and minimizing side reactions. For example, Fmoc protection enhances solubility in organic solvents, facilitating purification . Post-synthesis, HCl salt formation is typically achieved by treating the free base with HCl in a polar solvent (e.g., ethyl acetate or THF).
Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodology : High-resolution NMR (¹H/¹⁹F/¹³C) is essential for confirming stereochemistry and fluorine substitution patterns. X-ray crystallography provides definitive structural validation, as seen in related fluorinated pyrrolidine derivatives . Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns can resolve enantiomeric impurities.
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid or fluorine substituents. Avoid aqueous environments unless protonation is required. Safety protocols include using nitrile gloves, fume hoods, and secondary containment to address potential hygroscopicity and HCl volatility .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for fluorinated pyrrolidine derivatives?
- Methodology : Quantum mechanical calculations (DFT, density functional theory) predict transition states and regioselectivity during fluorination. For example, ICReDD’s approach combines reaction path searches with experimental feedback to identify optimal catalysts (e.g., chiral palladium complexes) and solvent systems (e.g., DMF/THF mixtures) . Machine learning models trained on fluorination kinetics can further refine temperature and pressure parameters.
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated proline analogs?
- Methodology : Systematic meta-analysis of published datasets, focusing on variables like cell-line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH-dependent solubility). Validate discrepancies using orthogonal assays: SPR (surface plasmon resonance) for binding affinity vs. cellular thermal shift assays (CETSA) for target engagement .
Q. How do fluorine substituents influence the compound’s conformational dynamics in enzyme binding studies?
- Methodology : Use ¹⁹F NMR relaxation experiments to probe rotational barriers and intramolecular hydrogen bonding. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model interactions with biological targets, such as prolyl hydroxylases, highlighting fluorine’s role in stabilizing transition states .
Q. What experimental design principles improve reproducibility in large-scale syntheses?
- Methodology : Employ factorial design (e.g., Box-Behnken or central composite designs) to optimize variables like reaction time, equivalents of fluorinating agents, and workup protocols. Statistical tools (ANOVA, response surface modeling) minimize batch-to-batch variability. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
